Zinc, isotope of mass 65

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Zinc is a chemical element with the symbol Zn and atomic number 30. It is a bluish-white metal that is essential for the growth and development of all living organisms. Zinc is found in many foods, including oysters, red meat, poultry, beans, nuts, and whole grains. It is also used in a variety of industrial applications, including galvanizing steel, manufacturing batteries, and producing alloys.

One of the isotopes of zinc is mass 65, which has a half-life of 244 days. In

科学的研究の応用

1. Nutrition and Metabolism Studies

Zn-65 has been utilized in the study of trace element nutrition in humans, particularly where the use of radioactive tracers is not suitable, such as in subjects under 18 and pregnant women. Researchers have investigated zinc metabolism by administering Zn enriched in the minor isotope 70Zn, which is naturally less abundant, and later detecting the enhanced 70Zn in biological samples like blood cells, plasma, urine, and feces (Gökmen et al., 1989).

2. Environmental Impact and Ecosystem Studies

Studies have explored the movement of Zn-65 in estuarine environments, particularly its concentration by seafood organisms and the resulting implications for human consumption. This research is crucial for understanding the environmental impact of Zn-65 and its potential health hazards (Tw, 1967).

3. Biological and Medical Research

Zn-65 has been used in various biological investigations, including studies on zinc metabolism in alcoholic cirrhosis and the effects of zinc on tissue absorption and muscle catabolism. These studies provide insights into the role of zinc in human health and disease (Banks et al., 1955; Mills et al., 1983; Fell et al., 1973).

4. Analytical Chemistry and Radiochemistry

Research has been conducted on the analytical methods for detecting Zn-65, including neutron activation analysis and scintillation counting. These techniques are vital for accurate measurement and tracking of Zn-65 in various samples, which is essential for both environmental monitoring and biological research (Guiraud et al., 1992; Sandhya & Subramanian, 1998).

5. Radiation Studies

Zn-65 has been utilized in studies related to radiation, such as its retention in bones and histological analysis of radiation injury. These studies contribute to our understanding of the biological effects of radiation and the behavior of radioactive materials in living organisms (Taylor, 1961; Asano & Egashira, 1958).

特性

CAS番号 |

13982-39-3 |

|---|---|

製品名 |

Zinc, isotope of mass 65 |

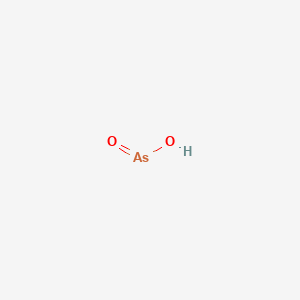

分子式 |

Zn |

分子量 |

64.929241 g/mol |

IUPAC名 |

zinc-65 |

InChI |

InChI=1S/Zn/i1+0 |

InChIキー |

HCHKCACWOHOZIP-IGMARMGPSA-N |

異性体SMILES |

[65Zn] |

SMILES |

[Zn] |

正規SMILES |

[Zn] |

その他のCAS番号 |

13982-39-3 |

同義語 |

65Zn radioisotope Zinc-65 Zn-65 radioisotope |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。